1-[4-(benzyloxy)benzyl]-7-methyl-1H-indole-2,3-dione
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Overview
Description
1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a methyl-substituted indole-2,3-dione core.
Preparation Methods
The synthesis of 1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Benzylation of Phenol: The reaction of methyl 4-hydroxybenzoate with benzyl chloride in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) under ultrasonic conditions.
Formation of Indole Core: The benzyloxy-substituted phenyl derivative is then subjected to cyclization reactions to form the indole core.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to multiple receptors, influencing various biological activities. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of 1-{[4-(BENZYLOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C23H19NO3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
7-methyl-1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C23H19NO3/c1-16-6-5-9-20-21(16)24(23(26)22(20)25)14-17-10-12-19(13-11-17)27-15-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3 |
InChI Key |
PGCXAXRMJCAQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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